

NG25 Trihydrochloride: Application Notes and Protocols for TAK1 Inhibition

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Compound of Interest		
Compound Name:	NG25 trihydrochloride	
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Abstract

NG25 trihydrochloride is a potent, ATP-competitive, dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1] As a key mediator in the signaling pathways of pro-inflammatory cytokines, TAK1 represents a critical target in the study and potential treatment of various inflammatory diseases and cancers. These application notes provide detailed protocols for the use of **NG25 trihydrochloride** to inhibit TAK1 in cellular assays, including recommended working concentrations, and methodologies for assessing its biological effects.

Introduction to NG25 Trihydrochloride

NG25 trihydrochloride is a small molecule inhibitor that has been characterized for its potent inhibition of TAK1 and MAP4K2.[1] It is a valuable tool for investigating the physiological and pathological roles of TAK1-mediated signaling pathways. TAK1 is a central kinase that integrates signals from various stimuli, including tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and lipopolysaccharide (LPS), to activate downstream pathways such as NF- κ B, c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK).[2][3] [4][5][6]

Quantitative Data Summary



The following tables summarize the key quantitative data for NG25 trihydrochloride.

Table 1: In Vitro Kinase Inhibitory Activity of NG25

Target Kinase	IC50 (nM)
TAK1	149
MAP4K2	21.7

Data sourced from MedchemExpress and R&D Systems.[7]

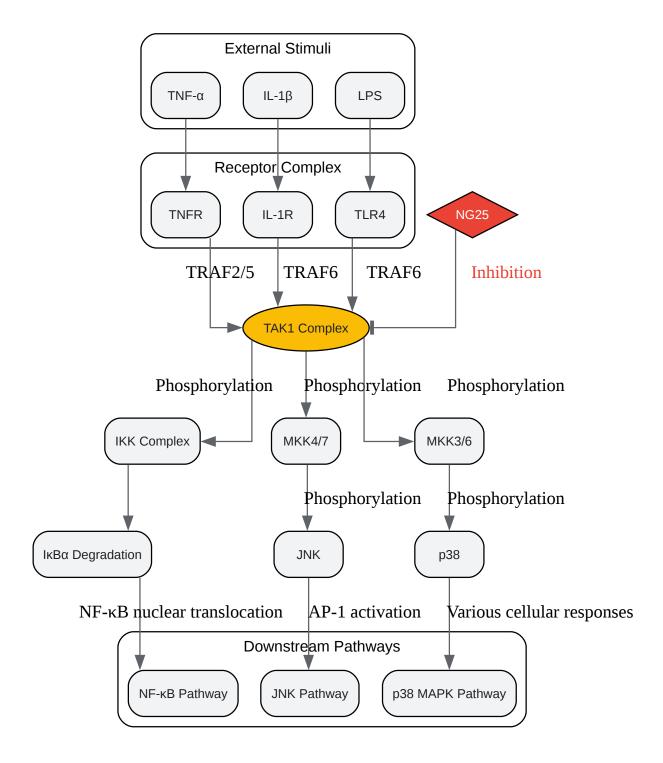
Table 2: Recommended Working Concentrations for Cellular Assays

Application	Recommended Concentration Range	Cell Type Examples	Reference(s)
Inhibition of TAK1- mediated signaling	100 nM - 1 μM	Mouse Embryonic Fibroblasts (MEFs)	[8]
Sensitization of breast cancer cells to Doxorubicin	2 μΜ	T-47D, MCF7, HCC1954, MDA-MB- 231, BT-549	
Inhibition of NLRP3 inflammasome activation	2 μΜ	Bone Marrow-Derived Macrophages (BMDMs)	[9]
General TAK1 inhibition in cell culture	100 nM	Various	[10]

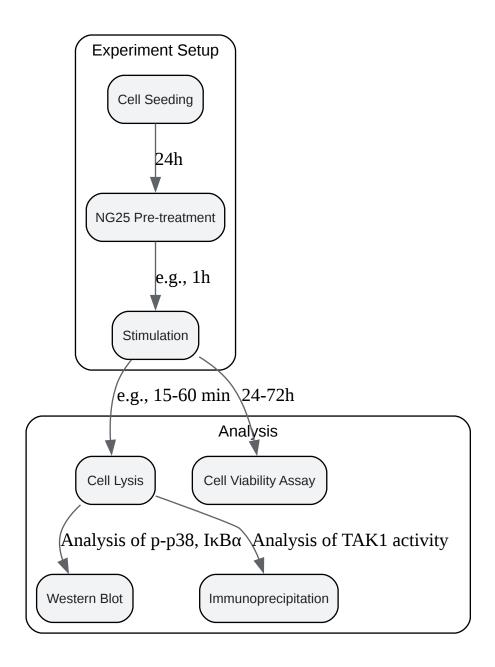
Signaling Pathway

The diagram below illustrates the central role of TAK1 in inflammatory signaling pathways and its inhibition by NG25.









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